BenchChemオンラインストアへようこそ!

2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid

PROTAC linker building block purity pharmaceutical QC

This 4-aryl piperidine linker provides balanced rigidity and rotational freedom for efficient ternary complex formation with E3 ligases (CRBN, VHL). NLT 98% purity minimizes byproducts in PROTAC synthesis. The racemic α-center enables chiral resolution for >10-fold DC50 stereochemical improvements. Preferred for cytosolic/nuclear targets due to favorable clogP and TPSA. Versatile carboxylic acid and Boc-amine handles simplify modular assembly.

Molecular Formula C18H25NO4
Molecular Weight 319.401
CAS No. 1784486-49-2
Cat. No. B3020216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid
CAS1784486-49-2
Molecular FormulaC18H25NO4
Molecular Weight319.401
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-9-14(10-12-19)15(16(20)21)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)
InChIKeyVEUIVJGFCHKBLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic Acid (CAS 1784486-49-2) – PROTAC Linker Building Block for Targeted Protein Degradation


2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid (CAS 1784486-49-2) is a synthetic organic compound belonging to the 4-aryl piperidine class, widely recognized as a semi-flexible linker building block in Proteolysis Targeting Chimera (PROTAC) development . Characterized by a piperidine ring bearing an N-Boc protecting group and a phenylacetic acid moiety (molecular formula C18H25NO4, MW 319.40 g/mol), it provides a balance of conformational rigidity and rotational freedom that is critical for productive ternary complex formation between E3 ubiquitin ligase and target protein [1]. Its bifunctional design—carboxylic acid for amide conjugation and Boc-protected amine for downstream deprotection—enables modular incorporation into PROTAC architectures targeting diverse disease-relevant proteins .

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic Acid – Why In-Class Linker Substitution Compromises PROTAC Efficacy


Although multiple Boc-protected piperidine‑acetic acid building blocks are commercially available, structural variation in ring heteroatom composition, substitution regiochemistry, and attachment geometry profoundly alters PROTAC degradation potency. PROTAC linker design is highly empirical; subtle changes in linker length, flexibility, and exit vector orientation can shift DC50 values by orders of magnitude or completely ablate target degradation [1]. Piperidine-based linkers such as 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid occupy a distinct performance niche compared to piperazine analogs (which introduce a second basic nitrogen and alter protonation state at physiological pH), 2-substituted regioisomers (which constrain geometric reach), and geminal substitution variants (which eliminate the chiral α‑carbon, simplifying synthesis but removing a handle for stereochemical optimization). These structural features are not interchangeable; direct substitution with a lower-purity, non‑optimized regioisomer risks reduced ternary complex formation efficiency and poor target degradation outcomes in cellular assays [1].

Quantitative Differentiation Evidence for 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic Acid (CAS 1784486-49-2)


Purity Advantage: NLT 98% vs. ≥95% for Geminal 4‑Phenylpiperidine Analog (CAS 644982‑20‑7)

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid is commercially available with a minimum purity specification of 98% (NLT 98%) from ISO‑certified suppliers, compared to ≥95% for the geminal analog 2-(1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl)acetic acid (CAS 644982-20-7) . The higher baseline purity of the 4‑substituted regioisomer reduces the burden of downstream purification in multi‑step PROTAC syntheses and minimizes batch‑to‑batch variability in linker conjugation efficiency.

PROTAC linker building block purity pharmaceutical QC

Piperidine vs. Piperazine Ring: Reduced clogP and TPSA Divergence Favor Membrane Permeability

The piperidine ring in 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid confers a calculated logP (clogP) approximately 0.8–1.0 units higher and a topological polar surface area (TPSA) approximately 10–15 Ų lower than the corresponding piperazine analog 2-(4‑Boc‑piperazinyl)-2-phenylacetic acid (CAS 347186‑49‑6) [1]. Piperazine‑containing linkers introduce a second ionizable nitrogen (predicted pKa₂ ~4.5–5.5), which at physiological pH 7.4 can exist partially protonated, increasing aqueous solubility but reducing passive membrane permeability relative to the neutral piperidine congener [2]. In PROTAC design, linker‑driven permeability differences directly impact intracellular target engagement and DC50 values.

PROTAC linker design physicochemical properties cell permeability

4‑Aryl vs. 2‑Aryl Piperidine Regioisomerism: Exit Vector Geometry Impacts PROTAC Degradation Potency

Substitution at the piperidine 4‑position places the phenylacetic acid moiety in an equatorial orientation relative to the piperidine ring, in contrast to the 2‑substituted regioisomer 2-{1-[(tert‑butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid, where the steric environment and exit vector differ markedly . Structure‑activity relationship (SAR) analyses across PROTAC targets consistently show that 4‑aryl piperidine linkers with equatorial presentation achieve DC50 values that can be 5‑ to 50‑fold lower than analogous 2‑substituted or axially oriented linker counterparts, due to more favorable ternary complex geometry and reduced entropic penalty [1][2]. In one degrader series targeting FLT3‑ITD, rigid 4‑piperidine‑containing linkers achieved >95% target degradation at nanomolar concentrations, whereas flexible linear linkers of comparable length showed significantly reduced Dmax [2].

PROTAC linker SAR regioisomer differentiation ternary complex geometry

α‑Phenyl Substitution vs. 4‑Phenyl Ring Attachment: Stereochemical Complexity and Synthetic Tractability

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid features a chiral α‑carbon (C‑2 of the acetic acid moiety) bearing the phenyl group directly, generating a racemic mixture of enantiomers. In contrast, the positional isomer 2-(4-(1-(tert‑butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid (CAS 1338795‑60‑0) lacks this chiral center and presents the phenyl ring at the para‑position of the piperidine, resulting in a longer, more linear linker geometry . The presence of the chiral α‑carbon in the target compound enables downstream enantiomeric resolution and stereochemical optimization of PROTAC linkers—a strategy that has been exploited to improve degradation selectivity (e.g., stereospecific PROTACs achieving >10‑fold DC50 differences between enantiomers) [1]. Commercially, both racemic and enantiopure variants of α‑substituted piperidine linkers command higher value due to this optimization potential .

PROTAC building block chiral linker synthetic accessibility

Optimal Application Scenarios for 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic Acid (CAS 1784486-49-2)


PROTAC Library Synthesis Requiring High‑Purity Linker Building Blocks

Medicinal chemistry groups synthesizing PROTAC libraries benefit from the NLT 98% purity specification of this compound , which minimizes linker‑derived impurities in final PROTAC products. The high purity reduces the need for intermediate purification steps, increasing synthetic throughput—directly addressing the empirical bottleneck in linker SAR exploration described by Bemis et al. [1].

Enantioselective PROTAC Development Leveraging α‑Chiral Linker

The racemic α‑phenylacetic acid center in this compound serves as a starting point for chiral resolution and enantioselective PROTAC synthesis. As demonstrated in stereochemical SAR studies, individual enantiomers of PROTAC linkers can exhibit >10‑fold differences in degradation DC50 for the same target protein [1]. Procuring this compound enables access to both enantiomeric PROTAC series from a single building block.

Membrane‑Permeable PROTAC Design Targeting Intracellular Proteins

The piperidine ring scaffold provides higher predicted clogP and lower TPSA than piperazine analogs [2], favoring passive membrane permeability. This compound is therefore preferred for PROTACs designed to degrade cytosolic or nuclear targets (e.g., transcription factors, kinases, epigenetic readers) where cellular uptake is a critical determinant of efficacy [1].

4‑Aryl Piperidine Linker SAR Optimization in Kinase Degrader Programs

In kinase degrader programs (e.g., targeting BTK, FLT3‑ITD, CDK2), 4‑aryl piperidine linkers have been shown to deliver DC50 values in the low nanomolar range with Dmax exceeding 90% [1][3]. The 4‑position substitution geometry of this compound provides the validated equatorial exit vector orientation that maximizes ternary complex formation efficiency with E3 ligases such as CRBN and VHL.

Quote Request

Request a Quote for 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.